3-Fluoro-5-methoxybenzenesulfonyl chloride
Overview
Description
3-Fluoro-5-methoxybenzenesulfonyl chloride: is an organic compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fifth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-5-methoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine and methoxy groups makes the benzene ring susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Halogenated Derivatives: Formed by electrophilic aromatic substitution with halogens.
Scientific Research Applications
3-Fluoro-5-methoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: The compound is used to introduce sulfonyl functional groups into drug molecules, enhancing their pharmacological properties.
Material Science: It is employed in the modification of polymers and the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxybenzenesulfonyl chloride
- 4-Fluoro-5-methoxybenzenesulfonyl chloride
- 3-Chloro-5-methoxybenzenesulfonyl chloride
Comparison:
- Reactivity: The position of the substituents (fluorine and methoxy groups) on the benzene ring influences the reactivity of the sulfonyl chloride group. For example, 3-Fluoro-4-methoxybenzenesulfonyl chloride may exhibit different reactivity patterns compared to 3-Fluoro-5-methoxybenzenesulfonyl chloride due to the electronic effects of the substituents .
- Applications: While all these compounds are used as sulfonylating agents, their specific applications may vary based on their reactivity and the desired properties of the final products .
Properties
IUPAC Name |
3-fluoro-5-methoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-6-2-5(9)3-7(4-6)13(8,10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAIPGSTSKBIKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214366-25-2 | |
Record name | 3-fluoro-5-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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